molecular formula C23H15Cl3N4OS2 B11479156 4-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

4-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11479156
M. Wt: 533.9 g/mol
InChI Key: DEHWWTMFHACBSP-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a combination of chlorinated phenyl and benzyl groups, a sulfanyl group, and a fused triazolo-pyrimidine ring system. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:

    Formation of the triazolo-pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorinated phenyl and benzyl groups: This step often involves nucleophilic substitution reactions.

    Attachment of the sulfanyl group: This can be done through thiolation reactions using suitable thiolating agents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

4-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the chlorinated groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: It may be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The presence of multiple chlorinated groups and the sulfanyl moiety may enhance its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar compounds to 4-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one include other heterocyclic compounds with fused ring systems and chlorinated substituents. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H15Cl3N4OS2

Molecular Weight

533.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one

InChI

InChI=1S/C23H15Cl3N4OS2/c24-13-3-1-4-15(9-13)29-20(31)19-16-5-2-6-18(16)33-21(19)30-22(29)27-28-23(30)32-11-12-7-8-14(25)10-17(12)26/h1,3-4,7-10H,2,5-6,11H2

InChI Key

DEHWWTMFHACBSP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=C(C=C(C=C5)Cl)Cl)C6=CC(=CC=C6)Cl

Origin of Product

United States

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